molecular formula C17H13Cl2N3O4 B2411733 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 891134-31-9

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B2411733
CAS No.: 891134-31-9
M. Wt: 394.21
InChI Key: FEDAOFVHWZEXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms into the phenyl ring.

    Attachment of the dimethoxybenzamide moiety: This can be accomplished through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the aromatic ring. Common reagents for these reactions include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis. Additionally, the compound may interact with cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:

    N-(5-(2,5-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide: This compound features a thiadiazole ring instead of an oxadiazole ring, which may result in different chemical and biological properties.

    N-(5-(2,5-dichlorophenyl)-1,3,4-triazol-2-yl)-3,4-dimethoxybenzamide:

    N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzoic acid: This compound has a carboxylic acid group instead of an amide group, which may affect its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O4/c1-24-13-6-3-9(7-14(13)25-2)15(23)20-17-22-21-16(26-17)11-8-10(18)4-5-12(11)19/h3-8H,1-2H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDAOFVHWZEXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.